4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid
Overview
Description
4’-Nitro-[1,1’-biphenyl]-3-carboxylic acid is an organic compound characterized by a biphenyl structure with a nitro group at the 4’ position and a carboxylic acid group at the 3 position. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Scientific Research Applications
4’-Nitro-[1,1’-biphenyl]-3-carboxylic acid has diverse applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Nitro-[1,1’-biphenyl]-3-carboxylic acid typically involves the nitration of biphenyl derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 2-iodo-4-nitrofluorobenzene with boronic acid in the presence of a palladium catalyst and triphenylphosphine in refluxing dioxane . Another method involves the reaction of chlorophenylboronic acid with o-chloronitrobenzene in the presence of sodium carbonate, potassium iodide, and copper(I) iodide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using mixed strong acidic systems such as sulfuric acid and nitric acid to introduce the nitro group into the biphenyl structure . The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications.
Chemical Reactions Analysis
Types of Reactions: 4’-Nitro-[1,1’-biphenyl]-3-carboxylic acid undergoes several types of chemical reactions, including:
Electrophilic Substitution: The nitro group activates the biphenyl ring towards electrophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form esters and amides.
Common Reagents and Conditions:
Electrophilic Substitution: Sulfuric acid and nitric acid for nitration.
Reduction: Iron and hydrochloric acid for reduction of the nitro group.
Coupling Reactions: Boronic acids and palladium catalysts for Suzuki-Miyaura coupling.
Major Products:
Aminobiphenyl Carboxylic Acids: Formed by the reduction of the nitro group.
Biphenyl Esters and Amides: Formed through coupling reactions involving the carboxylic acid group.
Mechanism of Action
The mechanism of action of 4’-Nitro-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity .
Comparison with Similar Compounds
4-Nitrobenzoic Acid: Similar in structure but lacks the biphenyl moiety.
4’-Nitro-[1,1’-biphenyl]-4-carboxylic Acid: Differing in the position of the carboxylic acid group.
2’-Bromo-2-fluoro-5-nitro-1,1’-biphenyl: Contains additional halogen substituents.
Uniqueness: 4’-Nitro-[1,1’-biphenyl]-3-carboxylic acid is unique due to the specific positioning of the nitro and carboxylic acid groups on the biphenyl structure, which imparts distinct reactivity and properties compared to other similar compounds .
Properties
IUPAC Name |
3-(4-nitrophenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-13(16)11-3-1-2-10(8-11)9-4-6-12(7-5-9)14(17)18/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWQRSJSVYWEXHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60223197 | |
Record name | 3-Biphenylcarboxylic acid, 4'-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60223197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
729-01-1 | |
Record name | 3-Biphenylcarboxylic acid, 4'-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000729011 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Biphenylcarboxylic acid, 4'-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60223197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-Nitrobiphenyl-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.